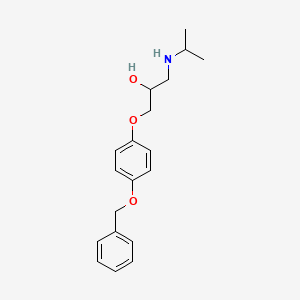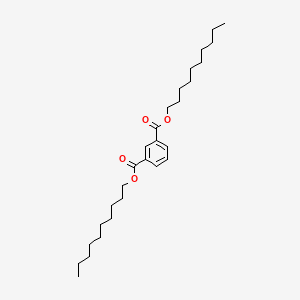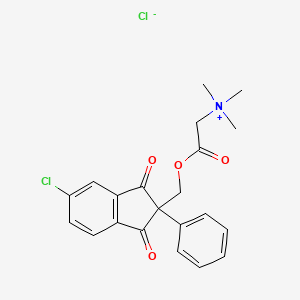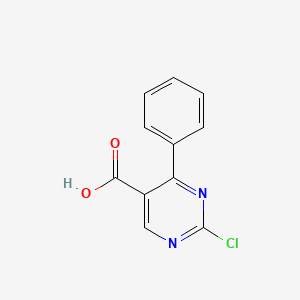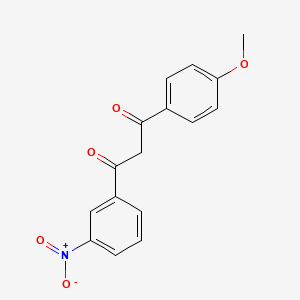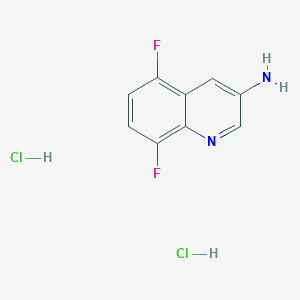
4-Methyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bis-(2-chloroethyl)amino group, which is known for its alkylating properties, making it a valuable agent in chemical synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2-octyn-4-ol and bis-(2-chloroethyl)amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction and improve the efficiency of the synthesis.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance production efficiency and reduce costs.
化学反应分析
Types of Reactions
4-Methyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The bis-(2-chloroethyl)amino group can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
4-Methyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s alkylating properties make it useful in studying DNA interactions and cellular processes.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-Methyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride involves its ability to alkylate DNA. The bis-(2-chloroethyl)amino group forms covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
Bendamustine Hydrochloride: A well-known alkylating agent used in chemotherapy.
Chlorambucil: Another alkylating agent with similar DNA-interacting properties.
Cyclophosphamide: A widely used chemotherapeutic agent with alkylating properties.
Uniqueness
4-Methyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride is unique due to its specific chemical structure, which combines the alkylating bis-(2-chloroethyl)amino group with an octyn-4-ol backbone. This unique structure may confer distinct biological activities and potential therapeutic applications compared to other alkylating agents.
属性
CAS 编号 |
40415-92-7 |
|---|---|
分子式 |
C13H24Cl3NO |
分子量 |
316.7 g/mol |
IUPAC 名称 |
bis(2-chloroethyl)-(4-hydroxy-4-methyloct-1-ynyl)azanium;chloride |
InChI |
InChI=1S/C13H23Cl2NO.ClH/c1-3-4-6-13(2,17)7-5-10-16(11-8-14)12-9-15;/h17H,3-4,6-9,11-12H2,1-2H3;1H |
InChI 键 |
CYICVSRBKBXVPJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C)(CC#C[NH+](CCCl)CCCl)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







